molecular formula C14H9N3O2S2 B2451074 Methyl2-[[5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl]benzenecarboxylate CAS No. 338395-45-2

Methyl2-[[5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl]benzenecarboxylate

Cat. No. B2451074
CAS RN: 338395-45-2
M. Wt: 315.37
InChI Key: VVPMWNQZUNSQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl2-[[5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl]benzenecarboxylate” is a chemical compound with the molecular formula C18H12N4O2S2. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of this compound is 315.37. The molecular formula is C14H9N3O2S2 .

Scientific Research Applications

Antimicrobial Activity

Methyl2-[[5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl]benzenecarboxylate and its derivatives have shown significant antimicrobial activities. Kaplancıklı et al. (2004) synthesized derivatives and found them effective against various microorganisms including Micrococcus luteus and Staphylococcus aureus (Kaplancıklı, Turan-Zitouni, Revial, & Guven, 2004). Ur et al. (2004) also synthesized derivatives with antimicrobial properties, particularly against Staphylococcus epidermidis (Ur, Cesur, Birteksoez, & Otük, 2004).

Antiprotozoal Activity

Pérez‐Villanueva et al. (2013) synthesized benzimidazole derivatives with potent antiprotozoal activity against organisms like Trichomonas vaginalis and Giardia intestinalis, surpassing the efficacy of standard drugs like metronidazole (Pérez‐Villanueva et al., 2013).

Anti-Helicobacter Pylori Agents

Carcanague et al. (2002) reported the synthesis of compounds based on a similar scaffold, showing selective activity against Helicobacter pylori, including strains resistant to other treatments (Carcanague et al., 2002).

Synthesis of Novel Compounds

The versatility of this compound in synthetic chemistry is evident. Li et al. (2012) used related structures to synthesize novel compounds for potential medicinal applications (Li, Zhang, Dai, Du, & Xue, 2012).

Structural Analysis and Characterization

Lynch and Mcclenaghan (2004) studied the crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a compound with a structure related to this compound, providing insights into its molecular interactions (Lynch & Mcclenaghan, 2004).

Molecular Docking and Biological Evaluation

Fathima et al. (2021) conducted molecular docking and biological evaluations on synthesized compounds with similar structures, highlighting their potential as antimicrobial and antitubercular agents (Fathima et al., 2021).

properties

IUPAC Name

methyl 2-(5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S2/c1-19-13(18)9-4-2-3-5-11(9)21-12-10(8-15)17-6-7-20-14(17)16-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPMWNQZUNSQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.